Benzyl 5-iodopentyl ether
Description
Benzyl 5-iodopentyl ether (CAS No. 84885-76-7) is a halogenated benzyl ether with a five-carbon alkyl chain terminating in an iodine atom. Its structure comprises a benzyl group (C₆H₅CH₂–) linked via an ether oxygen to a pentyl chain (–(CH₂)₅I). This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in cross-coupling reactions due to the iodine atom’s role as a strong leaving group . Its molecular formula is C₁₂H₁₇IO, with a molecular weight of 304.09 g/mol (calculated from atomic composition).
Properties
Molecular Formula |
C12H17IO |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-iodopentoxymethylbenzene |
InChI |
InChI=1S/C12H17IO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
ILPCYNORQDMEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 5-iodopentyl ether can be synthesized through a multi-step process involving the reaction of benzyl alcohol with 1,5-diiodopentane. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-iodopentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluorine or chlorine, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, alcohols, and other functionalized benzene compounds .
Scientific Research Applications
Benzyl 5-iodopentyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-iodopentyl ether involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain offers flexibility and potential for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzyl 5-iodopentyl ether with analogous halogenated benzyl ethers, focusing on structural variations, molecular properties, and inferred reactivity:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Halogen | Alkyl Chain Length | Key Applications/Properties |
|---|---|---|---|---|---|---|
| This compound | 84885-76-7 | C₁₂H₁₇IO | 304.09 | Iodine | 5 | Cross-coupling reactions, alkylation |
| Benzyl 6-iodohexyl ether | 97510-97-9 | C₁₃H₁₉IO | 318.10 | Iodine | 6 | Enhanced lipophilicity for hydrophobic phases |
| Benzyl 3-bromopropyl ether | 54314-84-0 | C₁₀H₁₃BrO | 229.11 | Bromine | 3 | Moderate reactivity in SN2 reactions |
| Benzyl 3-iodopropyl ether | 5375-00-8 | C₁₀H₁₃IO | 276.11 | Iodine | 3 | Rapid alkylation due to shorter chain |
| Benzyl 2-bromoethyl ether | 1462-37-9 | C₉H₁₁BrO | 215.09 | Bromine | 2 | Limited stability, niche synthesis |
Key Trends:
- Halogen Effects : Iodo derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to bromo analogs (e.g., Benzyl 3-bromopropyl ether) due to the weaker C–I bond . However, iodides may require stricter storage conditions (e.g., inert atmosphere, 2–8°C) to prevent decomposition .
- Chain Length: Longer alkyl chains (e.g., Benzyl 6-iodohexyl ether vs. Shorter chains (e.g., Benzyl 2-bromoethyl ether) may compromise stability due to steric strain.
- Synthetic Utility : The iodine atom in this compound makes it superior for metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), whereas bromo analogs are cost-effective for less demanding transformations .
Q & A
Q. What are the common synthetic routes for Benzyl 5-iodopentyl ether, and how can their efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via Williamson ether synthesis, involving nucleophilic substitution between a benzyl alkoxide and 5-iodopentyl halide. Optimization includes:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Control : Maintain 60–80°C to balance reactivity and minimize side reactions like elimination .
- Purity of Precursors : Purify intermediates (e.g., 5-iodopentanol) via column chromatography to avoid competing pathways .
- Yield Tracking : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm product purity via H NMR (e.g., benzyl protons at δ 4.5–4.7 ppm) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR: Identify benzyl protons (δ 4.5–4.7 ppm) and the pentyl chain (δ 1.2–3.5 ppm).
- C NMR: Confirm ether linkage (C-O resonance at 65–75 ppm) and iodine’s inductive effect on adjacent carbons .
- IR Spectroscopy : Detect C-O-C stretching vibrations (~1100 cm) and absence of hydroxyl peaks (~3200 cm) to confirm ether formation .
- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+Na] for exact mass matching) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in inert atmosphere (argon) at 2–8°C to prevent iodine dissociation or oxidation .
- Waste Disposal : Collect halogenated waste separately and neutralize with activated carbon before incineration .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in Williamson synthesis?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Test mixtures like acetone/water for balanced reactivity .
- Catalyst Screening : Compare KCO, CsCO, and DBU for base strength and solubility. CsCO often improves yields in sterically hindered systems .
- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants under varying temperatures. Plot ln(k) vs. 1/T for activation energy calculation .
Q. What mechanisms underlie the thermal decomposition of this compound?
- Methodological Answer :
- Pathway Identification : Under heat (>120°C), homolytic cleavage of the C-I bond generates iodine radicals, leading to benzyl ether fragmentation. Monitor via GC-MS for benzyl alcohol and pentene byproducts .
- Stabilization Strategies : Add radical scavengers (e.g., BHT) or conduct reactions under CO pressure (10–20 MPa) to suppress decomposition .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate bond dissociation energies and predict decomposition thresholds .
Q. How can conflicting spectroscopic data be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., benzyl ethers with varying alkyl chains) to assign peaks accurately .
- DEPT-135 NMR : Differentiate CH, CH, and CH groups in complex spectra, especially in overlapping regions of the pentyl chain .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing bond lengths/angles .
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